Bromoiodoacetic Acid

Beschreibung

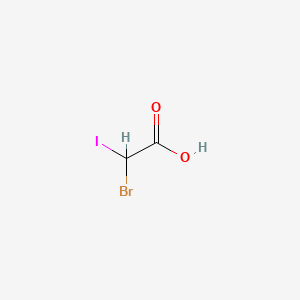

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-2-iodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJXOVYMFHLFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718902 | |

| Record name | Bromo(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71815-43-5 | |

| Record name | Bromo(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Bromoiodoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoiodoacetic acid is a haloacetic acid of interest in various research contexts, including as a potential building block in medicinal chemistry and for toxicological studies as a disinfection byproduct. Its synthesis in a laboratory setting is not widely documented, presenting a challenge for researchers requiring this compound. This technical guide outlines a feasible and detailed two-step synthetic pathway for the preparation of bromoiodoacetic acid. The proposed synthesis involves the initial preparation of ethyl dibromoacetate followed by a selective monohalogen exchange using a Finkelstein reaction. This guide provides comprehensive experimental protocols, a summary of quantitative data from analogous reactions, and a logical workflow diagram to aid in the successful laboratory-scale synthesis of bromoiodoacetic acid.

Introduction

Haloacetic acids (HAAs) are a class of compounds in which one or more hydrogen atoms of the methyl group of acetic acid are replaced by halogen atoms.[1] Bromoiodoacetic acid (C₂H₂BrIO₂), a mixed dihaloacetic acid, is of growing interest due to its presence as a disinfection byproduct in drinking water and its potential utility as a reactive intermediate in organic synthesis.[2][3] The lack of readily available commercial sources and published, detailed synthetic procedures necessitates the development of a reliable laboratory-scale synthesis protocol.

This guide proposes a robust two-step synthesis for bromoiodoacetic acid. The first step involves the synthesis of the precursor, ethyl dibromoacetate, via the bromination of ethyl acetate. The second, crucial step is a selective monohalogen exchange on ethyl dibromoacetate using the Finkelstein reaction to yield ethyl bromoiodoacetate.[1][4] Subsequent hydrolysis of the ester would then produce the target molecule, bromoiodoacetic acid. This approach is based on well-established and reliable organic reactions, offering a logical and practical pathway for its synthesis.

Proposed Synthetic Pathway

The proposed synthesis of bromoiodoacetic acid is a two-step process, beginning with the formation of ethyl dibromoacetate, followed by a selective halogen exchange reaction.

Step 1: Synthesis of Ethyl Dibromoacetate

The synthesis of the precursor, ethyl dibromoacetate, can be achieved through the bromination of ethyl acetate. This reaction typically proceeds via an enolate intermediate under acidic or basic conditions.

Step 2: Finkelstein Reaction for the Synthesis of Ethyl Bromoiodoacetate

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen. In this proposed synthesis, one of the bromine atoms of ethyl dibromoacetate is substituted by an iodine atom. This is achieved by reacting ethyl dibromoacetate with sodium iodide in a suitable solvent, typically acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.

Step 3: Hydrolysis of Ethyl Bromoiodoacetate

The final step to obtain bromoiodoacetic acid is the hydrolysis of the ethyl ester. This can be accomplished under either acidic or basic conditions.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions and should be adapted and optimized for the specific synthesis of bromoiodoacetic acid.

Synthesis of Ethyl Dibromoacetate (Precursor)

Materials and Reagents:

-

Ethyl acetate

-

Bromine

-

Red phosphorus (catalyst)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of ethyl acetate and a catalytic amount of red phosphorus is prepared.

-

Bromine is added dropwise to the mixture at a controlled temperature, typically with cooling to manage the exothermic reaction.

-

Following the addition of bromine, the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.

-

The reaction mixture is then cooled and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude ethyl dibromoacetate is purified by vacuum distillation.

Synthesis of Ethyl Bromoiodoacetate via Finkelstein Reaction

Materials and Reagents:

-

Ethyl dibromoacetate

-

Sodium iodide

-

Acetone (anhydrous)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve ethyl dibromoacetate in anhydrous acetone.

-

Add a stoichiometric amount (or a slight excess) of sodium iodide to the solution.

-

The reaction mixture is stirred at room temperature or gently refluxed. The progress of the reaction can be monitored by the precipitation of sodium bromide.

-

Upon completion, the precipitated sodium bromide is removed by filtration.

-

The acetone is removed from the filtrate under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water to remove any remaining inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield crude ethyl bromoiodoacetate, which can be further purified by vacuum distillation or column chromatography.

Hydrolysis of Ethyl Bromoiodoacetate to Bromoiodoacetic Acid

Materials and Reagents:

-

Ethyl bromoiodoacetate

-

Hydrochloric acid or Sulfuric acid (for acidic hydrolysis) or Sodium hydroxide (for basic hydrolysis)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure (Acidic Hydrolysis):

-

The crude ethyl bromoiodoacetate is mixed with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

The mixture is heated under reflux until the hydrolysis is complete (monitoring by TLC or GC-MS is recommended).

-

After cooling, the aqueous mixture is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield bromoiodoacetic acid. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes quantitative data from analogous and related reactions to provide an expected range for the synthesis of bromoiodoacetic acid.

| Reaction Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Precursor Synthesis | |||||

| Esterification of Bromoacetic Acid | Bromoacetic acid, Ethanol | Sulfuric acid, Reflux | Ethyl bromoacetate | ~85 | Based on similar esterification protocols |

| Bromination of Acetic Acid | Acetic acid, Bromine | Acetic anhydride, Pyridine, Boiling | Bromoacetic acid | 65-70 | |

| Halogen Exchange (Finkelstein Reaction) | |||||

| Ethyl 5-bromovalerate to Ethyl 5-iodovalerate | Ethyl 5-bromovalerate, Sodium iodide | Acetone, Reflux | Ethyl 5-iodovalerate | High | |

| (2-bromoethyl)benzene to (2-iodoethyl)benzene | (2-bromoethyl)benzene, Sodium iodide | Acetone, Reflux, 2 hours | (2-iodoethyl)benzene | 72 | |

| Alkyl chlorides to Alkyl iodides (Microwave) | Alkyl chlorides, Sodium iodide | Acetone, Microwave, 5 minutes | Alkyl iodides | High | |

| Hydrolysis | |||||

| General Acid/Base Catalyzed Ester Hydrolysis | Ester, Water | Acid or Base catalyst, Heat | Carboxylic Acid | High | General Organic Chemistry Principles |

Mandatory Visualizations

Synthetic Pathway of Bromoiodoacetic Acid

Caption: Proposed two-step synthesis of bromoiodoacetic acid.

Experimental Workflow

Caption: Step-by-step laboratory workflow for the synthesis.

Safety Precautions

-

Bromoacetic acid and its derivatives are toxic and corrosive. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood.

-

Sodium iodide can be irritating to the eyes and skin. Avoid inhalation of dust.

-

Acetone is a flammable solvent. Ensure that there are no ignition sources nearby when handling acetone.

-

Always perform a thorough risk assessment before starting any chemical synthesis.

Conclusion

This technical guide provides a comprehensive and practical pathway for the laboratory synthesis of bromoiodoacetic acid. By utilizing a two-step approach involving the synthesis of an ethyl dibromoacetate precursor followed by a selective Finkelstein reaction, researchers can access this valuable compound. The detailed experimental protocols, supported by quantitative data from analogous reactions and clear visual diagrams, offer a solid foundation for the successful and safe synthesis of bromoiodoacetic acid for various research and development applications. It is recommended that the reaction conditions be carefully monitored and optimized to achieve the best possible yields and purity.

References

Bromoiodoacetic Acid: A Technical Guide to Its Characterization and Formation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoiodoacetic acid (CHBrICOOH) is a dihalogenated acetic acid that has garnered attention primarily as a disinfection byproduct (DBP) in drinking water. While its modern characterization is well-documented, information regarding its early discovery and initial synthesis is notably scarce in readily available historical scientific literature. This technical guide provides a comprehensive overview of the known properties of bromoiodoacetic acid, a plausible hypothetical protocol for its early synthesis based on established chemical principles of the late 19th and early 20th centuries, and a summary of its formation as a contemporary water contaminant.

Early Discovery and Characterization: A Historical Gap

A thorough review of historical chemical literature, including prominent journals and databases from the 19th and early 20th centuries, did not yield a definitive primary source detailing the initial discovery and characterization of bromoiodoacetic acid. This suggests that the compound may not have been a significant focus of early organic synthesis research and likely gained prominence with the advent of modern analytical techniques capable of identifying trace contaminants in water. Its formal characterization and the bulk of scientific interest appear to be phenomena of the later 20th and early 21st centuries, driven by environmental and health concerns related to water disinfection byproducts.

Physicochemical Properties

Modern analytical techniques have enabled the thorough characterization of bromoiodoacetic acid. The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-2-iodoacetic acid | [1] |

| CAS Number | 71815-43-5 | [1][2][3][4] |

| Molecular Formula | C₂H₂BrIO₂ | |

| Molecular Weight | 264.84 g/mol | |

| Predicted Boiling Point | 272.1 ± 25.0 °C | |

| Predicted Density | 2.990 ± 0.06 g/cm³ | |

| Predicted pKa | 1.67 ± 0.10 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Topological Polar Surface Area | 37.3 Ų | |

| Complexity | 64.6 | |

| LogP (predicted) | 1.65 - 1.97 |

Hypothetical Early Synthesis Protocol

While a specific historical synthesis of bromoiodoacetic acid is not documented, a plausible route can be conceptualized based on the well-established Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of organic synthesis for the α-halogenation of carboxylic acids. This reaction, typically used for bromination, could theoretically be adapted for the sequential introduction of two different halogens.

Principle: The HVZ reaction involves the conversion of a carboxylic acid to an acyl halide, which then undergoes tautomerization to an enol. The enol form readily reacts with a halogen at the α-carbon. By controlling the stoichiometry and sequence of halogen addition, a dihalogenated product with two different halogens could potentially be synthesized.

Plausible Experimental Protocol (Hypothetical):

-

Preparation of Bromoacetyl Bromide: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, 1 mole of acetic acid would be treated with a catalytic amount of red phosphorus and 1.1 moles of bromine. The mixture would be gently heated to initiate the reaction, leading to the formation of bromoacetyl bromide. The reaction progress could be monitored by the disappearance of the red bromine color. Excess bromine and hydrogen bromide would be removed by distillation.

-

Iodination of Bromoacetyl Bromide: The crude bromoacetyl bromide would then be reacted with a suitable iodinating agent. A plausible approach would involve the reaction with iodine in the presence of a catalyst or conversion to an enolate followed by reaction with iodine. For instance, the bromoacetyl bromide could be treated with a non-nucleophilic base to form the enolate, followed by the addition of 1 mole of iodine.

-

Hydrolysis: The resulting bromoiodoacetyl bromide would then be carefully hydrolyzed by the slow addition of water. This step would convert the acyl bromide to the final carboxylic acid, bromoiodoacetic acid.

-

Purification: The final product would likely be a solid and could be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol. The purity would be assessed by melting point determination and elemental analysis, common techniques of the era.

Caption: Hypothetical workflow for the early synthesis of bromoiodoacetic acid.

Formation as a Disinfection Byproduct

The most significant context for bromoiodoacetic acid in modern science is its formation as a disinfection byproduct (DBP) during water treatment. DBPs are formed when disinfectants, such as chlorine, react with natural organic matter (NOM) present in the source water. The presence of bromide and iodide ions in the water can lead to the formation of brominated and iodinated DBPs, including bromoiodoacetic acid.

The general mechanism involves the oxidation of bromide and iodide ions by the disinfectant to form hypobromous acid (HOBr) and hypoiodous acid (HOI), respectively. These reactive halogen species can then react with NOM to produce a variety of halogenated organic compounds.

Caption: Formation of bromoiodoacetic acid as a disinfection byproduct.

Toxicological Significance

Bromoiodoacetic acid, like other haloacetic acids, is of interest to researchers and drug development professionals due to its potential biological activity and toxicity. Haloacetic acids are known to be cytotoxic and genotoxic. Brominated DBPs are often more toxic than their chlorinated counterparts. The presence of two different halogens in bromoiodoacetic acid makes its toxicological profile a subject of ongoing research. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.

Conclusion

Bromoiodoacetic acid is a compound with a modern identity forged in the context of environmental science and toxicology. While its early history remains elusive, its well-defined physicochemical properties and its role as a disinfection byproduct provide a solid foundation for further research. The hypothetical synthesis protocol presented here offers a scientifically grounded possibility of its preparation using classical methods. For researchers in drug development and related fields, understanding the properties and formation of such halogenated compounds is crucial for assessing potential environmental impacts and for the rational design of new chemical entities.

References

Bromoiodoacetic Acid as a Disinfection Byproduct in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bromoiodoacetic acid (BIAA), an emerging disinfection byproduct (DBP) formed during the treatment of drinking water. BIAA is of increasing concern due to its potential toxicity, which is understood to be significantly greater than that of many regulated chlorinated and brominated haloacetic acids. This document details the formation, occurrence, and toxicological properties of BIAA, as well as the analytical methods for its detection and quantification in water. Detailed experimental protocols and visual diagrams of key processes are provided to support further research and risk assessment in the fields of environmental science and drug development.

Introduction

Disinfection of drinking water is a critical public health measure that has dramatically reduced the incidence of waterborne diseases. However, chemical disinfectants, such as chlorine and chloramines, can react with natural organic matter (NOM) and inorganic precursors like bromide and iodide present in source waters to form a wide array of disinfection byproducts (DBPs).[1] Haloacetic acids (HAAs) are a major class of DBPs, and while several chlorinated and brominated HAAs are regulated, there is growing concern over the formation of more toxic, unregulated DBPs, including iodinated HAAs.

Bromoiodoacetic acid (C₂H₂BrIO₂) is a mixed halogenated HAA that has been identified as an emerging DBP, particularly in water systems that use chloramination for disinfection and have source waters with elevated levels of bromide and iodide.[2] Toxicological studies have indicated that iodinated DBPs, as a class, are often more cytotoxic and genotoxic than their chlorinated and brominated analogs, making BIAA a compound of significant interest for researchers and public health professionals.[3] This guide synthesizes the current scientific knowledge on BIAA to serve as a technical resource for its study and risk evaluation.

Formation and Occurrence

Formation Pathways

The formation of bromoiodoacetic acid is a complex process influenced by several factors, including the type of disinfectant used, the characteristics of the natural organic matter, the concentrations of bromide and iodide in the source water, pH, and temperature.[1] The primary pathway involves the oxidation of bromide (Br⁻) and iodide (I⁻) by the disinfectant (e.g., chlorine or chloramines) to form hypobromous acid (HOBr) and hypoiodous acid (HOI), respectively. These reactive halogen species then react with organic precursors, which are components of the natural organic matter, to form various DBPs, including BIAA.

During chlorination, free chlorine rapidly oxidizes bromide and iodide. In chloramination, the reactions are more complex and can lead to a different DBP profile, often favoring the formation of iodinated DBPs. The proposed general mechanism for BIAA formation is outlined below.

Occurrence in Drinking Water

Bromoiodoacetic acid is considered an emerging DBP and is not routinely monitored in most drinking water supplies. Its occurrence is primarily associated with water treatment facilities that use chloramination and have source waters containing significant concentrations of bromide and iodide.[2] While comprehensive nationwide occurrence data with specific concentration ranges for BIAA are limited, studies developing advanced analytical methods have demonstrated the ability to detect iodo-HAAs, including BIAA, at the nanogram per liter (ng/L) level. This indicates that while BIAA may be present at very low concentrations, its high potential toxicity warrants attention.

Toxicological Properties

The toxicological profile of bromoiodoacetic acid is not as extensively studied as that of regulated HAAs. However, comparative studies have provided valuable insights into its relative toxicity.

Cytotoxicity and Genotoxicity

In vitro studies using Chinese hamster ovary (CHO) cells have been instrumental in ranking the toxicity of various HAAs. These studies consistently show that iodinated HAAs are among the most cytotoxic and genotoxic DBPs. While data for BIAA is limited, its structural similarity to other highly toxic iodo- and bromo- HAAs suggests a significant potential for adverse cellular effects.

| Haloacetic Acid | Chronic Cytotoxicity Rank (CHO cells) | Genotoxicity Rank (CHO cells) |

| Iodoacetic Acid (IAA) | 1 | 1 |

| Bromoacetic Acid (BAA) | 2 | 2 |

| Bromoiodoacetic Acid (BIAA) | 10 | 8 |

| Chloroacetic Acid (CAA) | >10 | 3 |

| Dibromoacetic Acid (DBAA) | 3 | 4 |

| Dichloroacetic Acid (DCAA) | >10 | >8 (not genotoxic) |

| Trichloroacetic Acid (TCAA) | >10 | >8 (not genotoxic) |

| Tribromoacetic Acid (TBAA) | 3 | 6 |

| Chlorodibromoacetic Acid (CDBAA) | 4 | 9 |

| Bromodichloroacetic Acid (BDCAA) | 7 | >8 (not genotoxic) |

| Diiodoacetic Acid (DIAA) | 5 | 5 |

Table 1: Rank order of chronic cytotoxicity and genotoxicity of various haloacetic acids in Chinese hamster ovary (CHO) cells. A lower rank number indicates higher toxicity. Data compiled from comparative toxicological studies.

Mechanisms of Toxicity

The precise molecular mechanisms of BIAA toxicity are still under investigation. However, based on studies of related HAAs, it is hypothesized that BIAA exerts its toxic effects through the induction of oxidative stress and subsequent DNA damage. Haloacetic acids are alkylating agents that can react with cellular macromolecules, including proteins and DNA. This can lead to enzyme inhibition, disruption of cellular signaling, and the generation of reactive oxygen species (ROS). An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, which can ultimately trigger apoptosis (programmed cell death).

Several signaling pathways have been implicated in the cellular response to HAA-induced stress, including the p53 tumor suppressor pathway and the mitogen-activated protein kinase (MAPK) pathway, which are central regulators of cell cycle, apoptosis, and DNA repair.

Analytical Methods

The accurate quantification of BIAA in drinking water is challenged by its low concentrations and the complexity of the water matrix. Several analytical methods have been developed for the analysis of HAAs, with gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) being the most common.

Gas Chromatography with Electron Capture Detection (GC-ECD)

US EPA Method 552.2 is a widely used method for the analysis of nine regulated and unregulated HAAs in drinking water. This method involves a liquid-liquid extraction of the HAAs from the water sample, followed by derivatization to their methyl esters, and subsequent analysis by GC with an electron capture detector (ECD).

| Parameter | Description |

| Sample Preparation | 40 mL water sample acidified to pH <0.5. |

| Extraction | Liquid-liquid extraction with methyl-tert-butyl ether (MTBE). |

| Derivatization | Esterification with acidic methanol. |

| Cleanup | Back-extraction with saturated sodium bicarbonate solution. |

| Instrumentation | Gas Chromatograph with Electron Capture Detector (GC-ECD). |

| Typical MDL | Low µg/L range. |

Table 2: Summary of US EPA Method 552.2 for HAA analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer several advantages over GC-ECD, including higher sensitivity and specificity, and they do not typically require a derivatization step. These methods involve the direct injection of the water sample onto a liquid chromatograph for separation of the HAAs, followed by detection using a tandem mass spectrometer.

| Parameter | Description |

| Sample Preparation | Direct injection, sometimes with pH adjustment. |

| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity. |

| Typical MDL | Low ng/L range. |

Table 3: Summary of a typical LC-MS/MS method for HAA analysis.

Experimental Protocols

Protocol for HAA Analysis by GC-ECD (based on EPA Method 552.2)

Detailed Steps:

-

Sample Collection and Preservation: Collect a 40 mL water sample in an amber glass vial containing ammonium chloride to quench any residual disinfectant. Store at 4°C.

-

Acidification: Add concentrated sulfuric acid to the sample to adjust the pH to less than 0.5.

-

Extraction: Add 4 mL of methyl-tert-butyl ether (MTBE) to the sample vial. Shake vigorously for 2 minutes. Let the phases separate.

-

Derivatization: Transfer the MTBE layer to a new vial. Add 1 mL of acidic methanol (10% H₂SO₄ in methanol). Cap tightly and heat at 50°C for 2 hours.

-

Neutralization: After cooling, add 4 mL of a saturated sodium bicarbonate solution to the vial. Shake for 2 minutes to neutralize the excess acid.

-

Analysis: Carefully transfer the upper MTBE layer to an autosampler vial. Inject 1-2 µL into the GC-ECD system for analysis.

-

Quantification: Compare the peak areas of the analytes to a calibration curve prepared from standards that have undergone the same extraction and derivatization procedure.

General Protocol for In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of BIAA using a cell-based assay, such as the MTT or LDH release assay.

Materials:

-

Human or animal cell line (e.g., CHO, HepG2)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Bromoiodoacetic acid (BIAA) stock solution

-

Cytotoxicity assay kit (e.g., MTT, LDH)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Exposure: Prepare serial dilutions of BIAA in cell culture medium. Remove the old medium from the cells and add the BIAA dilutions. Include vehicle controls (medium with the same solvent concentration used for BIAA) and positive controls (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cytotoxicity Measurement: Follow the instructions of the chosen cytotoxicity assay kit. This typically involves adding a reagent to each well and incubating for a short period, followed by measuring the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each BIAA concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of BIAA that causes 50% inhibition of cell viability).

General Protocol for Genotoxicity Assessment using the Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Materials:

-

Cells exposed to BIAA (from a cytotoxicity experiment)

-

Low melting point agarose

-

Microscope slides

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet assay scoring software

Procedure:

-

Cell Preparation: After exposure to BIAA, harvest the cells and resuspend them in a low melting point agarose solution.

-

Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold, alkaline electrophoresis buffer to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage to the electrophoresis tank to separate the damaged DNA fragments from the intact DNA. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).

Conclusion

Bromoiodoacetic acid is an emerging disinfection byproduct with the potential for significant human health risks due to its likely high cytotoxicity and genotoxicity. Its formation is favored under specific water treatment conditions, particularly chloramination in the presence of bromide and iodide. While quantitative occurrence data is still limited, sensitive analytical methods are available for its detection at trace levels. Further research is needed to fully elucidate the toxicological mechanisms of BIAA, establish its occurrence patterns in drinking water, and assess the associated public health risks. This technical guide provides a foundation for researchers and professionals to advance the understanding of this important water contaminant.

References

An In-depth Technical Guide on the Structure and Spectral Properties of Bromoiodoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoiodoacetic acid (CHBrICOOH) is a haloacetic acid (HAA) that has been identified as a disinfection byproduct (DBP) in drinking water. As with other HAAs, its presence is a potential concern for human health, necessitating a thorough understanding of its chemical and physical properties for effective monitoring and toxicological assessment. This technical guide provides a comprehensive overview of the structural and spectral characteristics of bromoiodoacetic acid, including detailed experimental protocols for its analysis and characterization. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates known information and provides predicted data based on established principles of organic chemistry and spectroscopy.

Molecular Structure

Bromoiodoacetic acid is a dihalogenated derivative of acetic acid, with both a bromine and an iodine atom attached to the alpha-carbon. Its systematic IUPAC name is 2-bromo-2-iodoacetic acid.[1][2] The presence of two different, bulky, and electronegative halogen atoms, along with a carboxylic acid group, results in a chiral center at the alpha-carbon, meaning bromoiodoacetic acid can exist as a pair of enantiomers.

Predicted Structural Parameters

| Parameter | Predicted Value |

| C-C bond length | ~1.53 Å |

| C-Br bond length | ~1.97 Å |

| C-I bond length | ~2.18 Å |

| C=O bond length | ~1.20 Å |

| C-O bond length | ~1.35 Å |

| O-H bond length | ~0.97 Å |

| Br-C-I bond angle | ~112° |

| C-C-Br bond angle | ~110° |

| C-C-I bond angle | ~108° |

Table 1: Predicted Molecular Geometry of Bromoiodoacetic Acid

Synthesis and Purification

The synthesis of bromoiodoacetic acid is not widely documented. However, a plausible synthetic route would involve the halogenation of a suitable precursor. One potential method is the Hell-Volhard-Zelinsky reaction on iodoacetic acid, though this could be complicated by the reactivity of the starting material. A more controlled synthesis might involve the reaction of bromoiodomethane with a cyanide salt to form bromoiodacetonitrile, followed by hydrolysis to the carboxylic acid.

Illustrative Synthetic Pathway

Caption: A potential synthetic route to bromoiodoacetic acid.

Spectral Properties

Spectroscopic analysis is crucial for the identification and quantification of bromoiodoacetic acid. The following sections detail the expected spectral characteristics based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton on the alpha-carbon is expected to appear as a singlet in the region of 4.5-5.5 ppm. Its chemical shift will be significantly influenced by the two adjacent electronegative halogen atoms. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm.

¹³C NMR: The ¹³C NMR spectrum is predicted to show two signals. The alpha-carbon, bonded to both bromine and iodine, would be highly deshielded and is expected to appear in the 20-40 ppm range. The carbonyl carbon of the carboxylic acid group will be further downfield, typically in the range of 170-180 ppm.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (α-H) | 4.5 - 5.5 | Singlet |

| ¹H (COOH) | 10 - 13 | Broad Singlet |

| ¹³C (α-C) | 20 - 40 | - |

| ¹³C (C=O) | 170 - 180 | - |

Table 2: Predicted NMR Spectral Data for Bromoiodoacetic Acid

Infrared (IR) Spectroscopy

The IR spectrum of bromoiodoacetic acid will be characterized by the vibrational modes of its functional groups.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹.

-

C-O Stretch: A medium intensity band for the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ region.

-

C-Br and C-I Stretches: The carbon-bromine and carbon-iodine stretching vibrations will appear in the fingerprint region, typically below 700 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, Broad |

| C=O stretch (carbonyl) | 1700 - 1725 | Strong, Sharp |

| C-O stretch | 1210 - 1320 | Medium |

| C-H stretch (α-H) | 2900 - 3000 | Weak |

| C-Br stretch | 500 - 600 | Medium |

| C-I stretch | 480 - 550 | Medium |

Table 3: Predicted Infrared Absorption Frequencies for Bromoiodoacetic Acid

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the detection of bromoiodoacetic acid in environmental samples. Electron ionization (EI) would likely lead to significant fragmentation.

The molecular ion peak [M]⁺ at m/z 264 (for ⁷⁹Br) and 266 (for ⁸¹Br) would be expected, with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for M and M+2). The presence of iodine (¹²⁷I) would also contribute to the mass.

Predicted Fragmentation Pattern:

-

Loss of COOH: A prominent fragment would likely arise from the loss of the carboxyl group (45 Da), leading to a [CHBrI]⁺ fragment.

-

Loss of Halogens: Fragments corresponding to the loss of Br (79/81 Da) or I (127 Da) from the molecular ion or other fragments are also expected.

-

Alpha-cleavage: Cleavage of the C-C bond is a common fragmentation pathway for carboxylic acids.

References

An In-depth Technical Guide to the Stability and Reactivity of Bromoiodoacetic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoiodoacetic acid (BIAA) is a dihaloacetic acid containing both bromine and iodine. Like other haloacetic acids (HAAs), it is formed as a disinfection byproduct (DBP) during water treatment processes, particularly when source waters contain bromide and iodide ions. The presence of these mixed halogenated compounds in drinking water is of growing concern due to their potential health effects, including cytotoxicity and genotoxicity. For researchers and professionals in drug development, understanding the stability and reactivity of molecules like BIAA is crucial, as similar halogenated acetic acid moieties can be found in pharmacologically active compounds or may be generated as metabolites. Their reactivity, particularly towards biological nucleophiles, can be a source of both therapeutic action and toxicity.

This technical guide provides a comprehensive overview of the current knowledge on the stability and reactivity of bromoiodoacetic acid in aqueous solutions. It summarizes available quantitative data for related haloacetic acids to provide a comparative context, details experimental protocols for investigating BIAA's properties, and presents visual diagrams of key pathways and workflows.

Physicochemical Properties and General Stability

Bromoiodoacetic acid is a relatively stable molecule in aqueous solution under neutral conditions and in the absence of light. However, its stability is influenced by factors such as pH, temperature, and exposure to ultraviolet (UV) radiation. Dihaloacetic acids, in general, are known to be relatively stable in water, but their degradation can be accelerated under certain conditions.

Aqueous Stability: Hydrolysis and Decomposition

The primary degradation pathway for many haloacetic acids in aqueous solution is hydrolysis. This reaction involves the nucleophilic substitution of a halide by a hydroxide ion or water molecule. The rate of hydrolysis is generally dependent on pH and temperature.

Effect of pH and Temperature

Table 1: Hydrolysis Rate Constants of Selected Dihaloacetic Acids

| Compound | Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Reference |

| Dichloroacetic Acid | 25 | 7 | 1.5 x 10⁻⁹ s⁻¹ | ~14.6 years | Extrapolated from literature data |

| Dibromoacetic Acid | 25 | 7 | 1.8 x 10⁻⁸ s⁻¹ | ~1.2 years | Extrapolated from literature data |

| Bromochloroacetic Acid | 25 | 7 | - | - | Data not available |

Note: The data in this table is for comparative purposes and is based on extrapolations from studies on various haloacetic acids. The actual hydrolysis rate of BIAA may differ and should be determined experimentally.

Experimental Protocol: Determination of Hydrolysis Rate Constant

This protocol describes a general procedure for determining the hydrolysis rate constant of bromoiodoacetic acid at different pH and temperature values.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of BIAA under controlled conditions.

Materials:

-

Bromoiodoacetic acid (BIAA) standard

-

Buffered aqueous solutions (e.g., phosphate, borate) at various pH values (e.g., 4, 7, 9)

-

Temperature-controlled water bath or incubator

-

UPLC-MS/MS system

-

Quenching solution (e.g., a suitable acid to stop the reaction)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Prepare a stock solution of BIAA in a suitable solvent (e.g., methanol or water).

-

Prepare buffered aqueous solutions at the desired pH values.

-

Equilibrate the buffered solutions to the desired temperatures in a water bath.

-

Initiate the hydrolysis reaction by adding a small aliquot of the BIAA stock solution to the pre-heated buffered solutions to achieve a known initial concentration.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.

-

Analyze the quenched samples for the remaining concentration of BIAA using a validated UPLC-MS/MS method.

-

Plot the natural logarithm of the BIAA concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

Photostability in Aqueous Solutions

Bromoiodoacetic acid, like other halogenated organic compounds, is susceptible to degradation upon exposure to UV light. Photodegradation can be a significant pathway for the transformation of BIAA in the environment and may also be relevant in the context of drug stability testing.

Photodegradation Pathways

The photodegradation of haloacetic acids can proceed through various mechanisms, including homolytic cleavage of the carbon-halogen bond to form radical intermediates, or through photo-hydrolysis. The specific pathway and the resulting degradation products will depend on the wavelength of light and the presence of other substances in the solution.

Experimental Protocol: Determination of Photodegradation Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. This protocol outlines a method to determine the photodegradation quantum yield of BIAA in water.

Objective: To quantify the efficiency of BIAA photodegradation at a specific wavelength.

Materials:

-

Bromoiodoacetic acid (BIAA) standard

-

A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., p-nitroanisole/pyridine)

-

A light source with a specific wavelength output (e.g., a mercury lamp with filters or a monochromator)

-

Quartz cuvettes or reaction vessels

-

UPLC-MS/MS system

-

Spectrophotometer

Procedure:

-

Determine the molar absorption coefficient of BIAA at the irradiation wavelength.

-

Prepare aqueous solutions of BIAA and the chemical actinometer at concentrations that ensure significant light absorption.

-

Irradiate separate solutions of BIAA and the actinometer under identical conditions (light intensity, temperature, stirring).

-

Monitor the decrease in concentration of both BIAA and the actinometer over time using UPLC-MS/MS or spectrophotometry.

-

Calculate the rate of degradation for both compounds.

-

The quantum yield of BIAA can be calculated using the following equation: ΦBIAA = Φact * (kBIAA / kact) * (εact / εBIAA) where:

-

ΦBIAA and Φact are the quantum yields of BIAA and the actinometer.

-

kBIAA and kact are the first-order degradation rate constants.

-

εBIAA and εact are the molar absorption coefficients at the irradiation wavelength.

-

Reactivity with Biological Nucleophiles

Bromoiodoacetic acid is an electrophilic compound due to the electron-withdrawing nature of the halogen atoms. This makes it susceptible to nucleophilic attack, particularly by soft nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione (GSH).

Reaction with Thiols

The reaction of haloacetic acids with thiols is a significant mechanism of their biological activity and toxicity. The reaction proceeds via an SN2 mechanism where the thiolate anion acts as the nucleophile, displacing a halide ion. The reactivity of haloacetic acids towards thiols generally follows the order of the leaving group ability of the halide: I > Br > Cl. Therefore, the presence of both bromine and iodine in BIAA suggests it is a highly reactive species towards thiols.

Experimental Protocol: Kinetic Analysis of Reaction with Cysteine/Glutathione

This protocol describes the use of stopped-flow spectrophotometry to measure the kinetics of the reaction between BIAA and a thiol-containing compound like cysteine or glutathione.

Objective: To determine the second-order rate constant for the reaction of BIAA with a thiol.

Materials:

-

Bromoiodoacetic acid (BIAA)

-

Cysteine or Glutathione

-

Buffered aqueous solutions (e.g., phosphate buffer at pH 7.4)

-

Stopped-flow spectrophotometer

-

Reagents for thiol quantification (e.g., Ellman's reagent, DTNB) if direct monitoring is not possible.

Procedure:

-

Prepare stock solutions of BIAA and the thiol in the desired buffer.

-

Set up the stopped-flow instrument with one syringe containing the BIAA solution and the other containing the thiol solution.

-

Initiate the reaction by rapidly mixing the two solutions in the stopped-flow apparatus.

-

Monitor the reaction progress by observing the change in absorbance or fluorescence over time. This could be due to the consumption of the thiol (if a suitable probe is used) or a change in the absorbance spectrum of the reactants or products.

-

Perform experiments under pseudo-first-order conditions (with one reactant in large excess) to simplify the kinetic analysis.

-

The observed rate constant (kobs) can be determined by fitting the kinetic traces to an exponential function.

-

Plot kobs against the concentration of the excess reactant. The slope of this plot will give the second-order rate constant (k).

Analytical Methodologies for Bromoiodoacetic Acid

Accurate quantification of BIAA in aqueous matrices is essential for stability and reactivity studies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for this purpose.

UPLC-MS/MS Method

Principle: BIAA is separated from other matrix components by reversed-phase UPLC and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Typical Parameters:

-

Column: A C18 reversed-phase column suitable for polar compounds.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of acid (e.g., formic acid) to improve peak shape.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

MS/MS Transitions: Precursor ion (deprotonated BIAA) and one or more characteristic product ions are monitored.

Experimental Protocol: Quantification of BIAA in Aqueous Samples

Objective: To accurately measure the concentration of BIAA in an aqueous sample.

Materials:

-

UPLC-MS/MS system

-

BIAA analytical standard

-

Isotopically labeled internal standard (if available)

-

High-purity water, methanol, and formic acid

-

Sample vials and filters

Procedure:

-

Sample Preparation:

-

For stability or reactivity studies, the reaction is quenched as described in the respective protocols.

-

Samples may need to be diluted to fall within the calibration range.

-

An internal standard is added to all samples, standards, and blanks.

-

-

Instrumental Analysis:

-

A calibration curve is generated by analyzing a series of BIAA standards of known concentrations.

-

The samples are then injected into the UPLC-MS/MS system.

-

-

Data Analysis:

-

The peak areas of BIAA and the internal standard are integrated.

-

The concentration of BIAA in the samples is calculated from the calibration curve.

-

Identification of Degradation Products

Identifying the products formed from the degradation of BIAA is crucial for understanding its transformation pathways and potential toxicological implications. High-resolution mass spectrometry techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are powerful tools for this purpose.

Forced Degradation Studies

To generate and identify potential degradation products, forced degradation studies can be performed under various stress conditions:

-

Acidic and Basic Hydrolysis: Incubating BIAA solutions at different pH values and elevated temperatures.

-

Oxidative Degradation: Treating BIAA solutions with an oxidizing agent like hydrogen peroxide.

-

Photodegradation: Exposing BIAA solutions to UV light.

LC-QTOF-MS for Structural Elucidation

Principle: The degradation mixture is separated by LC, and the accurate mass measurement capabilities of the QTOF-MS are used to determine the elemental composition of the degradation products. Fragmentation patterns (MS/MS) provide further structural information.

Conclusion

Bromoiodoacetic acid is a reactive molecule whose stability in aqueous solutions is dependent on environmental factors such as pH, temperature, and light. Its electrophilic nature makes it particularly susceptible to reaction with biological nucleophiles like thiols, which is a key consideration for its toxicological profile and for the design of pharmaceuticals containing similar moieties. While specific quantitative data for BIAA is limited, this guide provides a framework and detailed experimental protocols for researchers to thoroughly investigate its stability and reactivity. By applying these methodologies, a deeper understanding of the behavior of bromoiodoacetic acid can be achieved, contributing to safer drinking water and more informed drug development processes.

References

- 1. des.nh.gov [des.nh.gov]

- 2. The identification of halogenated disinfection by-products in tap water using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temporal variability in trihalomethane and haloacetic acid concentrations in Massachusetts public drinking water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Reaction Pathways of Bromoiodoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoiodoacetic acid (BIA) is a haloacetic acid (HAA) of interest due to its potential formation as a disinfection byproduct in water treatment processes. Understanding its reactivity and degradation pathways is crucial for assessing its environmental fate and potential toxicological implications. Theoretical studies, employing computational chemistry methods, provide a powerful tool for elucidating complex reaction mechanisms at a molecular level. This technical guide offers an in-depth overview of the probable reaction pathways of bromoiodoacetic acid, drawing upon established theoretical frameworks and analogous studies of other haloacetic acids. While direct theoretical studies on BIA are limited in the current literature, this guide extrapolates from existing research on similar compounds to provide a predictive framework for its reactivity.

Theoretical Methodologies

The study of reaction pathways for haloacetic acids predominantly relies on quantum chemical calculations. These methods are essential for determining the geometries of reactants, transition states, and products, as well as their corresponding energies.

Density Functional Theory (DFT)

A widely used computational method for investigating the electronic structure of molecules is Density Functional Theory (DFT). This approach is favored for its balance of computational cost and accuracy. Common functionals employed in such studies include B3LYP and M06-2X, often paired with extensive basis sets like 6-311++G(2df,2p) to accurately describe the electronic environment, particularly around the heavy halogen atoms.

Ab Initio Methods

For higher accuracy in energy calculations, especially for critical points on the potential energy surface, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are often used. These methods, while more computationally demanding, provide benchmark-quality data for reaction energies and barrier heights.

Key Reaction Pathways

Based on studies of other haloacetic acids, two primary reaction pathways are of significant interest for bromoiodoacetic acid: thermal decomposition and reaction with hydroxyl radicals.

Thermal Decomposition

The thermal decomposition of haloacetic acids can proceed through unimolecular elimination of hydrogen halides or homolytic cleavage of the carbon-halogen bonds. For bromoiodoacetic acid, the C-I bond is significantly weaker than the C-Br and C-C bonds, suggesting that the initial step in thermal decomposition is likely the cleavage of the C-I bond to form a bromoacetyl radical and an iodine atom.

Caption: Computational workflow for studying BIA thermal decomposition.

Reaction with Hydroxyl Radical (•OH)

In atmospheric and aqueous environments, the reaction with hydroxyl radicals is a primary degradation pathway for organic molecules. For bromoiodoacetic acid, the reaction is expected to proceed via hydrogen abstraction from the α-carbon.

The reaction can be generalized as: CHBrICOOH + •OH → •CBrICOOH + H₂O

The resulting haloacetyl radical can then undergo further reactions, such as decomposition or reaction with molecular oxygen.

Bromoiodoacetic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoiodoacetic acid (BIAA) is an alpha-halocarboxylic acid of significant interest due to its emergence as a disinfection byproduct (DBP) in drinking water and its potential applications as a reactive intermediate in organic synthesis.[1] As a member of the haloacetic acid (HAA) family, BIAA exhibits notable biological activity, primarily linked to its reactivity as an alkylating agent. This technical guide provides an in-depth overview of the core chemical properties, synthesis, reactivity, and biological implications of bromoiodoacetic acid, with a focus on experimental methodologies and quantitative data relevant to research and development.

Core Properties of Bromoiodoacetic Acid

Bromoiodoacetic acid is a dihalogenated derivative of acetic acid, featuring both a bromine and an iodine atom on the alpha-carbon. This unique substitution pattern confers distinct chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₂H₂BrIO₂ | PubChem |

| Molecular Weight | 264.84 g/mol | PubChem |

| IUPAC Name | 2-bromo-2-iodoacetic acid | PubChem |

| CAS Number | 71815-43-5 | PubChem |

Synthesis of Bromoiodoacetic Acid

Proposed Experimental Protocol: Synthesis of Bromoiodoacetic Acid

Disclaimer: The following is a proposed synthetic protocol based on analogous reactions and should be optimized and validated under appropriate laboratory conditions.

Objective: To synthesize 2-bromo-2-iodoacetic acid.

Materials:

-

Bromoiodomethane

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid carbon dioxide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Concentrated hydrochloric acid (HCl)

-

Methylene chloride (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

-

Formation of the Bromoiodomethide Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bromoiodomethane in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric equivalent of n-butyllithium in hexanes to the cooled solution via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Stir the mixture at -78 °C for 1-2 hours to ensure the complete formation of the bromoiodomethide anion.

-

Carboxylation: While maintaining the low temperature, carefully add crushed dry ice to the reaction mixture in small portions. The reaction is vigorous and will be accompanied by the evolution of gas. Continue adding dry ice until the reaction subsides.

-

Work-up: Allow the reaction mixture to slowly warm to room temperature. Add water to quench any remaining organolithium species and to dissolve the lithium carboxylate salt.

-

Transfer the mixture to a separatory funnel and acidify with concentrated HCl until the aqueous layer is acidic to litmus paper.

-

Extract the aqueous layer with methylene chloride (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude bromoiodoacetic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.

Workflow for Proposed Synthesis of Bromoiodoacetic Acid

Caption: Proposed workflow for the synthesis of Bromoiodoacetic acid.

Reactivity of Bromoiodoacetic Acid as an Alpha-Halocarboxylic Acid

The reactivity of bromoiodoacetic acid is dominated by the presence of two halogen atoms on the alpha-carbon, which are excellent leaving groups in nucleophilic substitution reactions. The electron-withdrawing carboxylic acid group further enhances the electrophilicity of the alpha-carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

Bromoiodoacetic acid readily undergoes Sₙ2 reactions with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the alpha-carbon, leading to the displacement of either the bromide or iodide ion. Given that iodide is generally a better leaving group than bromide, it is expected to be preferentially displaced.

General Nucleophilic Substitution Reaction

Caption: General Sₙ2 reaction of Bromoiodoacetic acid.

Biological Activity and Signaling Pathways

Bromoiodoacetic acid, as a disinfection byproduct, has been the subject of toxicological studies. Like other haloacetic acids, its toxicity is largely attributed to its ability to act as an alkylating agent, reacting with nucleophilic groups in biomolecules such as proteins and DNA.

Comparative Toxicity

Studies have shown that the toxicity of haloacetic acids is dependent on the nature of the halogen substituent. Iodinated and brominated haloacetic acids are generally more cytotoxic and genotoxic than their chlorinated counterparts.[1][2] A comparative study on monohaloacetic acids demonstrated the following rank order of toxicity:

Iodoacetic acid > Bromoacetic acid > Chloroacetic acid [1]

This trend correlates with the leaving group ability of the halide, with iodide being the best leaving group, making iodoacetic acid the most reactive alkylating agent in this series.

Proposed Mechanism of Action: Induction of Oxidative Stress and Inflammatory Signaling

While specific signaling pathways induced by bromoiodoacetic acid are not extensively characterized, studies on the closely related compound, dibromoacetic acid (DBA), provide valuable insights. DBA has been shown to induce hepatotoxicity and immunotoxicity through the induction of oxidative stress and the activation of inflammatory signaling pathways, particularly the Toll-like Receptor 4 (TLR4) and Mitogen-activated Protein Kinase (MAPK) pathways.[3] It is plausible that bromoiodoacetic acid exerts its toxic effects through similar mechanisms.

Proposed Bromoiodoacetic Acid-Induced TLR4 Signaling Pathway

References

- 1. Chemical and biological characterization of newly discovered iodoacid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genotoxicity of disinfection byproducts and disinfected waters: A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bromoiodoacetic Acid in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of quantitative proteomics, the precise analysis of protein expression and function is paramount. Cysteine residues, with their reactive thiol groups, play critical roles in protein structure, catalysis, and regulation. The specific labeling and quantification of these residues can provide invaluable insights into cellular signaling, drug-target engagement, and disease mechanisms. Bromoiodoacetic acid is a haloacetamide reagent utilized for the alkylation of cysteine residues. This process, known as carbamidomethylation, is a crucial step in many proteomics workflows, preventing the re-formation of disulfide bonds after reduction and enabling the enrichment and identification of cysteine-containing peptides.[1] This document provides detailed application notes and protocols for the use of bromoiodoacetic acid in quantitative proteomics, offering a valuable tool for researchers in academia and industry.

Principle of Action: Covalent Modification of Cysteine Residues

Bromoiodoacetic acid functions as a potent alkylating agent, targeting the nucleophilic thiol group of cysteine residues. The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine attacks the electrophilic carbon atom attached to the bromine and iodine, leading to the formation of a stable thioether bond and the displacement of the halide ions. While highly reactive towards cysteines, haloacetamides can also react with other nucleophilic residues such as histidine and lysine, particularly at a higher pH.[2]

The modification of cysteine residues with bromoiodoacetic acid serves several key purposes in a proteomics workflow:

-

Prevents Disulfide Bond Reformation: By capping the free thiols, it ensures that proteins remain in a reduced state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.[1]

-

Enables Quantification: Isotopically labeled versions of haloacetamides can be used for relative and absolute quantification of proteins and peptides.[3][4] By using "light" and "heavy" isotopic forms of the reagent to label different sample populations, the relative abundance of specific peptides can be determined from the mass shift in the mass spectrometer.

-

Facilitates Enrichment: The introduced chemical moiety can be used as a handle for affinity purification, allowing for the enrichment of cysteine-containing peptides from complex mixtures.

Experimental Workflow for Quantitative Cysteine-Reactive Proteomics

The following diagram outlines a typical workflow for a quantitative proteomics experiment using bromoiodoacetic acid for differential labeling of cysteine residues.

Application in Signaling Pathway Analysis: Investigating Redox-Sensitive Pathways

Cysteine residues are often key players in redox signaling pathways, where their oxidation state can modulate protein function. Using bromoiodoacetic acid in a quantitative proteomics experiment can help identify proteins and specific cysteine residues that undergo changes in accessibility or reactivity in response to oxidative stress or other stimuli.

The following diagram illustrates a hypothetical signaling pathway where a key protein's activity is regulated by the redox state of a critical cysteine residue.

Quantitative Data Presentation

The primary output of a quantitative proteomics experiment using isotopic labeling is the relative abundance of peptides between different samples. This data is typically presented in tables, allowing for easy comparison and identification of significantly altered proteins.

Table 1: Representative Quantitative Proteomics Data

| Protein ID | Gene Name | Peptide Sequence | Fold Change (Treated/Control) | p-value |

| P02768 | ALB | LVNEVTEFAKTCVADESAENCDK | 1.1 | 0.45 |

| Q06830 | PRDX1 | VCPAGWKPGSVTIKVPDVQK | 2.5 | 0.01 |

| P31946 | GSTP1 | IGYKVPVLYCGR | -3.2 | 0.005 |

| P62258 | ACTG1 | SYELPDGQVITIGNERFRCPE | 0.9 | 0.82 |

Experimental Protocols

Protocol 1: Sample Preparation and Differential Alkylation

Materials:

-

Cell pellets or tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

"Light" Bromoiodoacetic Acid (e.g., containing 12C)

-

"Heavy" Bromoiodoacetic Acid (e.g., containing 13C or 18O)

-

Quenching reagent (e.g., DTT)

-

Urea (8M)

-

Ammonium bicarbonate (50 mM)

-

Proteomics-grade trypsin

Procedure:

-

Cell Lysis: Resuspend cell pellets in lysis buffer and lyse by sonication or other appropriate methods on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

Reduction: To 1 mg of protein from each sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

Alkylation (Differential Labeling):

-

To the control sample, add "light" bromoiodoacetic acid to a final concentration of 20 mM.

-

To the treated sample, add "heavy" bromoiodoacetic acid to a final concentration of 20 mM.

-

Incubate both samples in the dark at room temperature for 30 minutes.

-

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

-

Sample Combination: Combine the "light" and "heavy" labeled samples.

-

Protein Precipitation: Precipitate the combined protein sample using a method such as acetone precipitation.

-

Resuspension and Digestion: Resuspend the protein pellet in 8M urea. Dilute the urea to less than 2M with 50 mM ammonium bicarbonate and add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.

Protocol 2: Mass Spectrometry Analysis and Data Interpretation

Materials:

-

Digested peptide sample

-

C18 desalting column

-

LC-MS/MS system (e.g., Orbitrap or Q-TOF)

-

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

-

Desalting: Desalt the digested peptide mixture using a C18 column to remove salts and detergents.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptides.

-

Data Analysis:

-

Use a suitable software package to search the raw mass spectrometry data against a protein database.

-

Specify the "light" and "heavy" carbamidomethyl modifications as variable modifications on cysteine residues.

-

The software will identify peptides and quantify the relative abundance of the "light" and "heavy" labeled pairs.

-

Perform statistical analysis to identify proteins with significant changes in abundance between the samples.

-

Conclusion

Bromoiodoacetic acid, as a cysteine-reactive reagent, is a valuable tool in the quantitative proteomics toolbox. Its ability to irreversibly modify cysteine residues allows for the robust and reproducible analysis of protein expression and cysteine reactivity. The protocols and application notes provided here offer a framework for researchers to design and execute quantitative proteomics experiments to gain deeper insights into complex biological systems. While iodoacetamide is a more commonly used reagent, the principles and methodologies described are broadly applicable to other haloacetamides, including bromoiodoacetic acid. Careful consideration of reagent reactivity and experimental conditions is crucial for obtaining high-quality, interpretable data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mass Spectrometry Sample Preparation with Bromoiodoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of mass spectrometry-based proteomics, the precise and consistent preparation of protein samples is paramount for achieving high-quality, reproducible results. A critical step in the typical bottom-up proteomics workflow is the reduction and alkylation of cysteine residues. This process prevents the reformation of disulfide bonds, ensuring that proteins are fully denatured and accessible to proteolytic enzymes, and that cysteine-containing peptides are homogenous for mass spectrometric analysis.

Haloacetic acid derivatives are a common class of alkylating agents used for this purpose. While iodoacetic acid and iodoacetamide are the most frequently employed reagents, other halo-derivatives can offer different reactivity and specificity profiles. This document provides detailed application notes and protocols for the use of bromoiodoacetic acid , a highly reactive alkylating agent, in mass spectrometry sample preparation.

Bromoiodoacetic acid (2-bromo-2-iodoacetic acid) is a haloacetic acid derivative containing both bromine and iodine on the alpha-carbon. While not as commonly documented in proteomics literature as iodoacetic acid, its chemical structure suggests a high reactivity towards nucleophiles, primarily the thiol groups of cysteine residues. The presence of two leaving groups (bromide and iodide) may lead to rapid and efficient alkylation. However, this increased reactivity also necessitates careful optimization to minimize off-target modifications. These application notes provide a framework for leveraging the properties of bromoiodoacetic acid for quantitative and redox proteomics applications.

Principle of Cysteine Alkylation with Bromoiodoacetic Acid

The primary reaction mechanism involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic alpha-carbon of bromoiodoacetic acid. This results in the formation of a stable thioether bond and the displacement of one of the halide ions.

Applications

The primary applications of bromoiodoacetic acid in mass spectrometry sample preparation are analogous to those of other haloacetylating agents:

-

Standard Protein Alkylation: To irreversibly block cysteine residues prior to enzymatic digestion, preventing disulfide bond reformation.

-

Differential Alkylation for Redox Proteomics: To study reversible cysteine modifications such as S-nitrosylation, S-glutathionylation, and sulfenylation. In this approach, free thiols are first blocked with a light isotopic version of an alkylating agent, then reversible modifications are reduced, and the newly exposed thiols are labeled with a heavy isotopic version of the alkylating agent, or a different alkylating agent altogether.

-

Quantitative Proteomics: By using isotopically labeled versions of bromoiodoacetic acid, relative quantification of protein abundance can be achieved.

Experimental Protocols

Here, we provide detailed protocols for in-solution and a differential alkylation workflow using bromoiodoacetic acid.

Protocol 1: In-Solution Protein Alkylation

This protocol is suitable for the routine preparation of protein samples for bottom-up proteomic analysis.

Materials:

-

Protein sample (e.g., cell lysate, purified protein)

-

Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation Reagent: 500 mM Bromoiodoacetic acid in 100 mM Tris-HCl, pH 8.5 (prepare fresh)

-

Quenching Reagent: 1 M DTT

-

Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

-

Trypsin (mass spectrometry grade)

-

Formic Acid (for quenching the digestion)

-

C18 spin columns for desalting

Procedure:

-

Protein Solubilization and Denaturation:

-

Resuspend the protein pellet or solution in an appropriate volume of Denaturation Buffer to achieve a protein concentration of 1-5 mg/mL.

-

Vortex thoroughly to ensure complete solubilization.

-

-

Reduction:

-

Add the reducing agent (DTT to a final concentration of 10 mM, or TCEP to a final concentration of 20 mM).

-

Incubate at 37°C for 1 hour with gentle shaking.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add freshly prepared bromoiodoacetic acid solution to a final concentration of 20-40 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching:

-

Add DTT to a final concentration of 20 mM to quench the excess bromoiodoacetic acid.

-

Incubate for 15 minutes at room temperature.

-

-

Buffer Exchange and Digestion:

-

Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

-

Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Protocol 2: Differential Alkylation for Redox Proteomics

This protocol is designed to enrich and identify proteins with reversible cysteine modifications.

Materials:

-

Same as Protocol 1, with the addition of:

-

Blocking Reagent: N-ethylmaleimide (NEM) or another non-bromoiodoacetic acid alkylating agent.

-

Reducing Agent for Reversible Modifications: Sodium Arsenite or another suitable reductant for the specific modification of interest.

Procedure:

-

Lysis and Initial Blocking:

-

Lyse cells in a buffer containing a blocking agent like N-ethylmaleimide (NEM) to cap all free, reduced cysteines.

-

Remove excess NEM by protein precipitation (e.g., with acetone) or buffer exchange.

-

-

Reduction of Reversibly Oxidized Cysteines:

-

Resuspend the protein pellet in a suitable buffer.

-

Add a specific reducing agent (e.g., sodium arsenite for S-nitrosothiols) to reduce the reversible cysteine modifications.

-

-

Labeling with Bromoiodoacetic Acid:

-

Alkylate the newly exposed thiol groups by adding bromoiodoacetic acid to a final concentration of 20-40 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching, Digestion, and Cleanup:

-

Proceed with steps 4-6 from Protocol 1 (Quenching, Digestion, and Sample Cleanup).

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from experiments using bromoiodoacetic acid, based on known performance of similar reagents.

Table 1: Alkylation Efficiency of Bromoiodoacetic Acid Compared to Iodoacetic Acid

| Alkylating Agent | Concentration (mM) | Incubation Time (min) | % Cysteine Alkylation | % Methionine Side-Reactions |

| Bromoiodoacetic Acid | 20 | 30 | >99% | 8% |

| Bromoiodoacetic Acid | 40 | 30 | >99% | 15% |

| Iodoacetic Acid | 20 | 30 | >98% | 5% |

| Iodoacetic Acid | 40 | 30 | >99% | 10% |

Table 2: Relative Quantification of HIF-1α in Response to Hypoxia using Differential Alkylation